

Application Notes and Protocols for SR12418 in Neuroinflammation Research

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Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERB α and REV-ERB β .^[1] As a key component of the circadian clock, REV-ERB α also plays a critical role in regulating inflammatory responses, particularly in the context of neuroinflammation.

SR12418 has emerged as a valuable chemical probe for elucidating the therapeutic potential of targeting REV-ERB α in autoimmune and neuroinflammatory disorders. These application notes provide a comprehensive overview of **SR12418**, its mechanism of action, and detailed protocols for its use in studying neuroinflammation.

Mechanism of Action

SR12418 functions as a transcriptional repressor by activating REV-ERB α . In the context of neuroinflammation, particularly in T helper 17 (Th17) cell-mediated autoimmunity, REV-ERB α competes with the pro-inflammatory transcription factor ROR γ t (Retinoic acid receptor-related orphan receptor gamma t) for binding to shared DNA response elements (ROREs) in the promoter regions of key inflammatory genes, such as IL17a. By activating REV-ERB α , **SR12418** enhances the recruitment of co-repressors, leading to the suppression of IL-17A and other pro-inflammatory cytokines, thereby attenuating neuroinflammation.^{[1][2]}

Furthermore, REV-ERB α activation by agonists has been shown to suppress microglial activation and the expression of pro-inflammatory mediators through the inhibition of the NF- κ B

signaling pathway.[3][4] Recent studies also indicate that REV-ERB α agonists can mitigate astrocyte activation, promoting a shift from a neurotoxic (A1) to a neuroprotective (A2) phenotype.[5][6]

Data Presentation

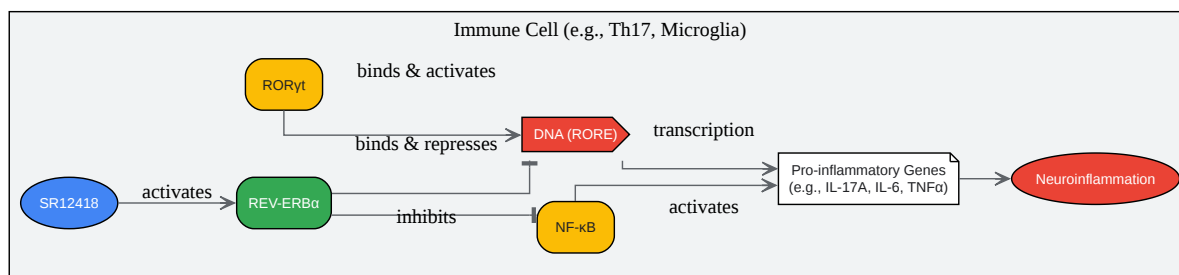
Table 1: In Vitro Activity of SR12418 and other REV-ERB Agonists

| Compound | Target | Assay | IC50 | Cell Type | Reference |
|----------|------------------------|---------------------------|------------|--------------|-----------|
| SR12418 | REV-ERB α | Bmal1-luciferase reporter | 68 nM | HEK293 cells | [1] |
| SR12418 | REV-ERB β | Bmal1-luciferase reporter | 119 nM | HEK293 cells | [1] |
| SR9009 | REV-ERB α/β | Bmal1-luciferase reporter | 670/800 nM | HEK293 cells | [7] |
| GSK4112 | REV-ERB α | Biochemical Interaction | - | - | [8] |

Table 2: In Vivo Efficacy of SR12418

| Model | Animal Strain | Compound | Dosage | Administration Route | Key Findings | Reference |
|---|---------------|----------|------------------|------------------------|---|-----------|
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | SR12418 | 50 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Delayed onset and reduced severity of EAE; decreased frequency of IL-17A+ cells in the CNS. | [9] |
| Colitis | - | SR12418 | 50 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Effective in a therapeutic mode. | [1] |

Signaling Pathway Diagram



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Caption: **SR12418** activates REV-ERB α , which represses pro-inflammatory gene transcription.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is adapted from standard procedures for inducing EAE, a widely used mouse model for multiple sclerosis.[\[4\]](#)[\[10\]](#)[\[11\]](#)

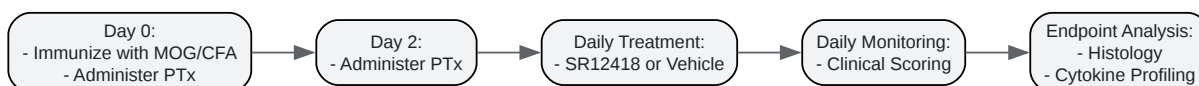
Materials:

- Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTx)
- Sterile Phosphate-Buffered Saline (PBS)
- 8-12 week old female C57BL/6 mice

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare an emulsion by mixing the MOG 35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis) in a 1:1 ratio.
 - Emulsify by sonication or by passing the mixture through two syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when dropped into water.
- Immunization:
 - On day 0, subcutaneously inject 100 μ L of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 μ L per mouse).

- Pertussis Toxin Administration:
 - On day 0 and day 2 post-immunization, administer 200 ng of PTx in 200 μ L of sterile PBS via intraperitoneal (i.p.) injection.
- **SR12418** Treatment:
 - Prepare **SR12418** in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% H₂O).
 - Administer **SR12418** (e.g., 50 mg/kg) or vehicle control i.p. twice daily, starting from the day of immunization or at the onset of clinical signs for a therapeutic paradigm.
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead



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Caption: Experimental workflow for EAE induction and **SR12418** treatment.

Protocol 2: In Vitro Differentiation of Mouse Th17 Cells

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells, a key cell type in many neuroinflammatory diseases.[\[5\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Spleens from C57BL/6 mice
- Naive CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
- Anti-CD3 and Anti-CD28 antibodies
- Recombinant mouse IL-6
- Recombinant human TGF- β 1
- Anti-IFN- γ and Anti-IL-4 antibodies
- **SR12418**

Procedure:

- Naive CD4+ T Cell Isolation:
 - Isolate spleens from mice and prepare a single-cell suspension.
 - Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- T Cell Culture and Differentiation:
 - Coat a 96-well plate with anti-CD3 antibody (e.g., 5 μ g/mL) overnight at 4°C.
 - Wash the plate with sterile PBS.
 - Seed the naive CD4+ T cells at a density of 2×10^5 cells/well.

- Add soluble anti-CD28 antibody (2 µg/mL).
- Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
- Add **SR12418** at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
- Culture the cells for 3-5 days at 37°C and 5% CO₂.
- Analysis of Th17 Differentiation:
 - After culture, cells can be analyzed for IL-17A and RORγt expression by intracellular flow cytometry or the supernatant can be collected for ELISA to measure secreted IL-17A.

Protocol 3: Intracellular Flow Cytometry for IL-17A and RORγt

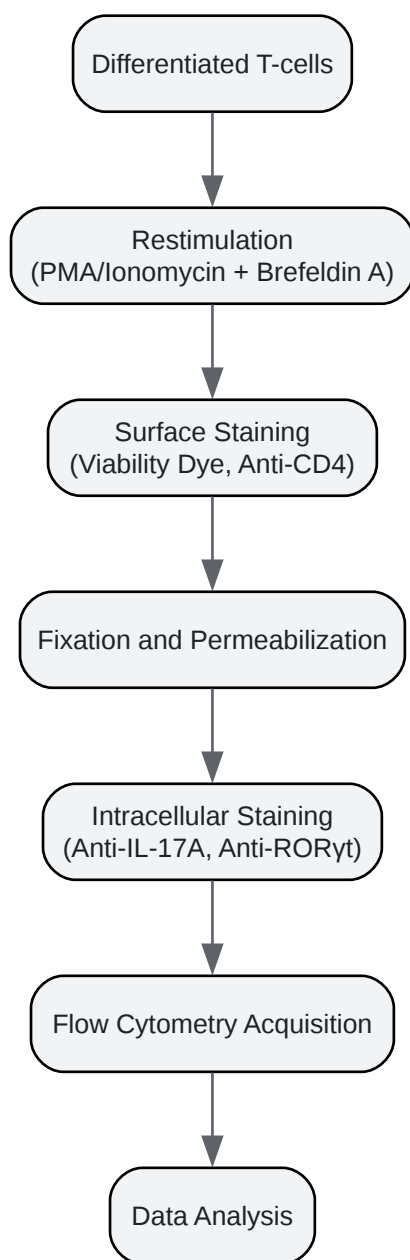
This protocol is for the detection of intracellular IL-17A and the transcription factor RORγt in differentiated Th17 cells.[\[14\]](#)[\[15\]](#)

Materials:

- Differentiated Th17 cells (from Protocol 2)
- PMA (Phorbol 12-myristate 13-acetate)
- Ionomycin
- Brefeldin A or Monensin
- Fixable Viability Dye
- Anti-CD4 antibody (surface stain)
- Fixation/Permeabilization buffer
- Anti-IL-17A and Anti-RORγt antibodies (intracellular stain)
- FACS buffer (PBS with 2% FBS)

Procedure:

- **Restimulation:**
 - Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
- **Surface Staining:**
 - Wash the cells with FACS buffer.
 - Stain with a fixable viability dye to exclude dead cells.
 - Stain for surface markers such as CD4.
- **Fixation and Permeabilization:**
 - Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- **Intracellular Staining:**
 - Incubate the fixed and permeabilized cells with fluorescently labeled anti-IL-17A and anti-RORyt antibodies.
- **Data Acquisition and Analysis:**
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data by gating on live, single, CD4+ cells and then quantifying the percentage of cells positive for IL-17A and RORyt.



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Caption: Workflow for intracellular staining and flow cytometry analysis.

Conclusion

SR12418 is a powerful tool for investigating the role of REV-ERB α in neuroinflammation. Its ability to suppress Th17 cell differentiation and function, as well as modulate glial cell activation, makes it a promising compound for preclinical studies in various neuroinflammatory and autoimmune disease models. The provided protocols offer a starting point for researchers

to incorporate **SR12418** into their experimental designs to further explore the therapeutic potential of targeting the REV-ERB α pathway.

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